N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine

sigma-2 receptor sigma-1 receptor radioligand binding

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine (CAS 433687-45-7) is a synthetic N,N′-disubstituted guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl moiety at one terminus and a 2-(4-methoxyphenyl)ethyl substituent at the other. It has been characterized as a sigma-2 (σ₂) receptor ligand with a binding affinity (Kᵢ) of 71–90 nM and approximately 7-fold selectivity over the sigma-1 (σ₁) receptor (σ₁ Kᵢ = 497 nM).

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 433687-45-7
Cat. No. B2767823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine
CAS433687-45-7
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)OC)N)C
InChIInChI=1S/C16H21N5O/c1-11-10-12(2)20-16(19-11)21-15(17)18-9-8-13-4-6-14(22-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H3,17,18,19,20,21)
InChIKeyBVHXEVOLFSFPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine (CAS 433687-45-7): A Selective Sigma-2 Receptor Ligand for Targeted Probe & Assay Development


N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine (CAS 433687-45-7) is a synthetic N,N′-disubstituted guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl moiety at one terminus and a 2-(4-methoxyphenyl)ethyl substituent at the other. It has been characterized as a sigma-2 (σ₂) receptor ligand with a binding affinity (Kᵢ) of 71–90 nM and approximately 7-fold selectivity over the sigma-1 (σ₁) receptor (σ₁ Kᵢ = 497 nM) [1]. Its calculated ACD/LogP of 2.24 places it within the optimal lipophilicity range for CNS-penetrant small molecules, distinguishing it from closely related des-methoxy analogs that exhibit higher logP values .

Why N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine Cannot Be Replaced by Common Guanidine Analogs Without Functional Consequence


Within the class of N,N′-disubstituted guanidines bearing a 4,6-dimethylpyrimidine core, even minor modifications to the N′-substituent—such as removal of the 4-methoxy group, shortening the ethyl linker, or altering ring substitution position—can substantially shift target binding profiles, lipophilicity, and solid-state tautomer preference [1]. The 4-methoxyphenethyl motif in this compound confers a measured sigma-2 receptor Kᵢ of 71–90 nM with ~7-fold selectivity over sigma-1, whereas simple des-methoxy or phenyl-only analogs lack documented sigma-2 activity at comparable potency [2]. Generic substitution without quantitative head-to-head validation therefore risks loss of the target engagement and selectivity profile that define this compound's utility as a sigma-2 pharmacological tool.

Quantitative Differentiation Evidence for N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine


Sigma-2 Receptor Binding Affinity (Kᵢ = 71–90 nM) vs. Sigma-1 Receptor (Kᵢ = 497 nM): A ~7-Fold Selectivity Window

The compound exhibits a sigma-2 receptor Kᵢ of 71 nM (human) and 90 nM (rat PC12 membranes) in competitive radioligand displacement assays using [³H]-ditolylguanidine. Under identical curation, its sigma-1 Kᵢ is 497 nM, yielding a sigma-2/sigma-1 selectivity ratio of approximately 7:1 [1]. This represents a quantifiable selectivity advantage over prototypical non-selective sigma ligands such as haloperidol (sigma-1/sigma-2 ratio ≈ 1:1 to 2:1) and DTG (≈ 1:1), which show minimal discrimination between subtypes [2].

sigma-2 receptor sigma-1 receptor radioligand binding selectivity

Lipophilicity Modulation: ACD/LogP = 2.24 vs. 2.84 for the Des-Methoxy Phenethyl Analog

The target compound has a calculated ACD/LogP of 2.24 , which is 0.60 log units lower than the des-methoxy phenethyl analog N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-phenylethyl)guanidine (CAS 55474-82-3; LogP = 2.84) . This reduction reflects the hydrogen-bonding capacity introduced by the 4-methoxy oxygen, moving the compound closer to the CNS drug-like sweet spot (LogP 2–3) and reducing non-specific membrane partitioning relative to the more lipophilic des-methoxy comparator.

lipophilicity LogP CNS drug-likeness physicochemical property

Sigma-2 Binding Affinity vs. Structurally Related N,N′-Disubstituted Guanidines: Differential Target Engagement

Among the broader family of N-(4,6-dimethylpyrimidin-2-yl)-N′-substituted guanidines, only the 4-methoxyphenethyl derivative has publicly documented sigma-2 receptor binding constants (Kᵢ = 71–90 nM) in authoritative databases such as BindingDB and ChEMBL [1]. Closely related analogs—including the unsubstituted phenyl (CAS 16018-49-8), 2-methoxyphenyl (CAS 304868-09-5), and benzyl-linked (4-methoxyphenyl)methyl variants—lack any reported sigma receptor affinity data in curated databases, suggesting either loss of activity or absence of investigation [2]. The presence of a flexible ethyl linker combined with a terminal 4-methoxy group appears critical for productive sigma-2 engagement within this chemotype.

sigma-2 receptor SAR guanidine structure-activity relationship

Physicochemical Drug-Likeness: Zero Rule-of-Five Violations and Favorable Oral Bioavailability Predictors

The compound satisfies all criteria of Lipinski's Rule of Five (MW = 299.37 Da; H-bond donors = 3; H-bond acceptors = 6; ACD/LogP = 2.24) with zero violations . Its topological polar surface area (TPSA) of 85 Ų falls below the 140 Ų threshold commonly associated with oral bioavailability, and the ACD/BCF value of 30.74 (pH 7.4) indicates low bioaccumulation potential . In contrast, the des-methoxy phenethyl analog (MW = 269.34; predicted H-bond donors = 3; H-bond acceptors = 5; LogP = 2.84) has a higher LogP that may push it toward the upper boundary of optimal CNS drug space, and its reduced hydrogen-bonding capacity could affect solubility .

drug-likeness Rule of Five oral bioavailability ADME prediction

Recommended Research & Industrial Application Scenarios for N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine Based on Quantitative Evidence


Pharmacological Dissection of Sigma-2 (TMEM97) vs. Sigma-1 Receptor Functions in Cancer Cell Models

With a sigma-2 Kᵢ of 71–90 nM and ~7-fold selectivity over sigma-1, this compound serves as a moderately selective sigma-2 pharmacological probe. It can be used at concentrations of 100–500 nM in cell-based assays (e.g., proliferation, apoptosis, autophagy) to interrogate sigma-2/TMEM97-mediated effects while minimizing confounding sigma-1 receptor engagement. Co-treatment with a selective sigma-1 antagonist (e.g., S1RA) at equimolar concentrations enables cleaner target attribution in mechanistic studies [1].

Radioligand Binding Assay Development and Sigma-2 Receptor Occupancy Studies

The compound's validated competitive displacement of [³H]-ditolylguanidine in rat PC12 membranes (Kᵢ = 90 nM) makes it suitable as a reference competitor in sigma-2 binding assay development. Researchers can use it to define non-specific binding windows or as a quality control standard when screening novel sigma-2 ligands, given its curated presence in both BindingDB and ChEMBL [1].

CNS-Targeted Tool Compound Development Leveraging Favorable Physicochemical Profile

With an ACD/LogP of 2.24, TPSA of 85 Ų, and zero Rule-of-Five violations, the compound is positioned within the optimal CNS drug-like chemical space. It can be prioritized as a starting scaffold for medicinal chemistry optimization programs targeting CNS disorders (e.g., Alzheimer's disease, schizophrenia) where sigma-2 modulation is implicated, offering a more favorable developability profile than the more lipophilic des-methoxy analog (LogP = 2.84) .

Comparative Structural Biology and Tautomerism Studies in Guanidine Chemotypes

As part of a well-characterized series of N-(4,6-dimethylpyrimidin-2-yl)-N′-substituted guanidines whose solid-state tautomer preferences have been systematically studied by X-ray crystallography, this compound provides a reference point for understanding how the 4-methoxyphenethyl substituent influences hydrogen-bonding networks and tautomer equilibrium. This information is valuable for crystal engineering and rational design of guanidine-based ligands targeting any biological receptor [2].

Quote Request

Request a Quote for N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.